molecular formula C10H12F2O B13701897 1-(Difluoromethyl)-4-propoxybenzene

1-(Difluoromethyl)-4-propoxybenzene

Cat. No.: B13701897
M. Wt: 186.20 g/mol
InChI Key: SEYVONICDZXBML-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-propoxybenzene is an organic compound characterized by the presence of a difluoromethyl group and a propoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-4-propoxybenzene typically involves the introduction of the difluoromethyl group onto a benzene ring. One common method is the nucleophilic difluoromethylation of aromatic compounds. This can be achieved using difluoromethylating agents such as ClCF₂H in the presence of a base . Another approach involves the use of difluorocarbene reagents for the direct insertion of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-4-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Difluoromethyl)-4-propoxybenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-propoxybenzene involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The compound may act on various pathways, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-4-propoxybenzene is unique due to the presence of both the difluoromethyl and propoxy groups, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and hydrogen bonding ability, making it a valuable molecule in various applications .

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

1-(difluoromethyl)-4-propoxybenzene

InChI

InChI=1S/C10H12F2O/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6,10H,2,7H2,1H3

InChI Key

SEYVONICDZXBML-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(F)F

Origin of Product

United States

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